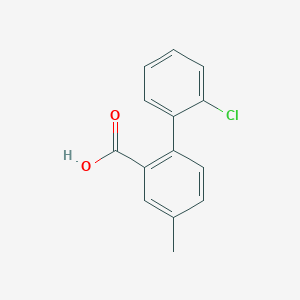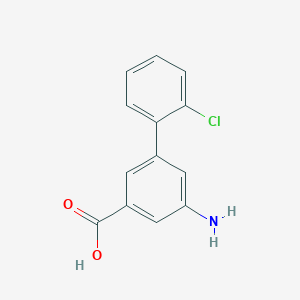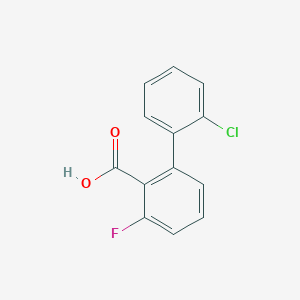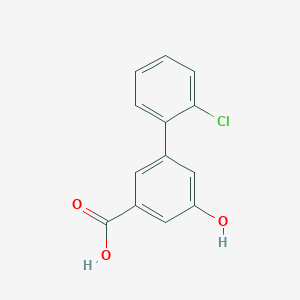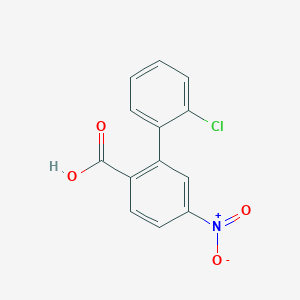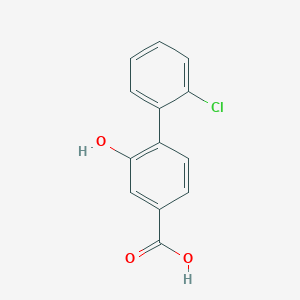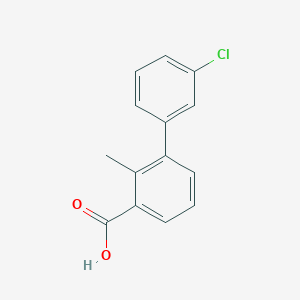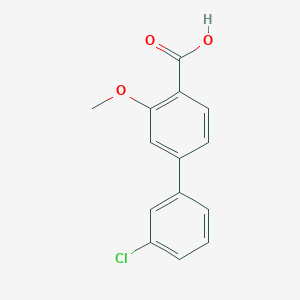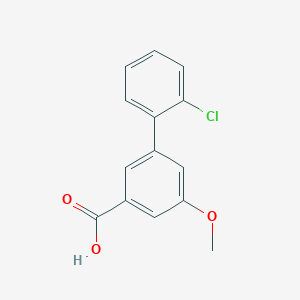
3-(2-Chlorophenyl)-5-methoxybenzoic acid, 95%
Overview
Description
3-(2-Chlorophenyl)-5-methoxybenzoic acid, commonly referred to as 3-CMPB, is an organic compound with a molecular formula of C10H9ClO3. It is a white crystalline solid with a melting point of about 166-168 °C. 3-CMPB is a member of the class of compounds known as phenols, which are compounds containing a hydroxyl group (OH) attached to an aromatic hydrocarbon. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a component of some pharmaceuticals.
Scientific Research Applications
3-CMPB has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 3-CMPB has been used as a reagent for the synthesis of other compounds, including pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 3-CMPB is not fully understood. It is believed to act as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPB are not fully understood. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
3-CMPB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, one limitation is that it is relatively toxic, so it should be handled with care.
Future Directions
There are several potential future directions for the use of 3-CMPB. One potential application is in the development of new drugs and other compounds for the treatment of diseases. Additionally, it could potentially be used as an inhibitor of other enzymes, such as those involved in the synthesis of inflammatory mediators. Furthermore, it could potentially be used as a substrate for the synthesis of other compounds, such as pharmaceuticals and other organic compounds. Finally, it could potentially be used in the development of new methods for the synthesis of compounds, such as the Grignard reaction and the Friedel-Crafts reaction.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-7-9(6-10(8-11)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMMCQXWMOLNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689536 | |
| Record name | 2'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-96-5 | |
| Record name | 2′-Chloro-5-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


